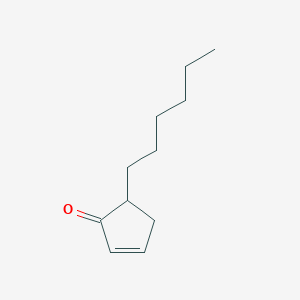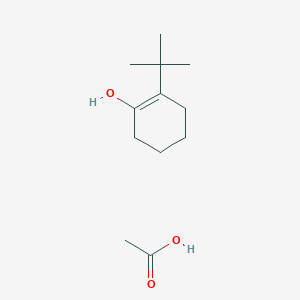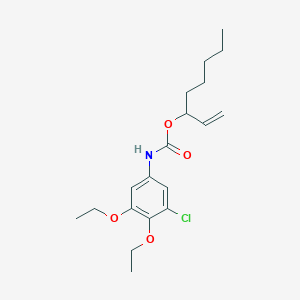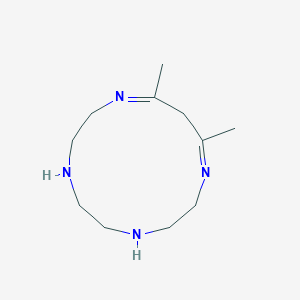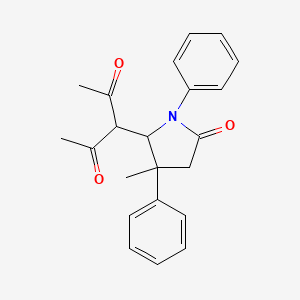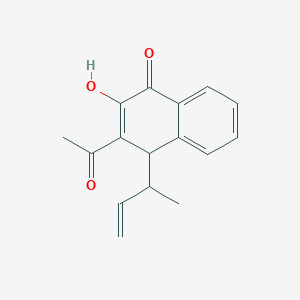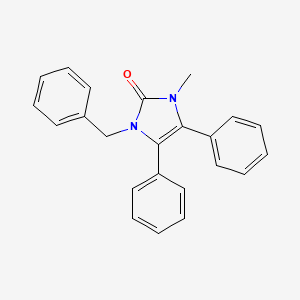
1-Ethoxy-2-methylpropane;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-methylpropane, also known as ethyl isobutyl ether, is an organic compound with the molecular formula C6H14O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is commonly used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methylpropane can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: In industrial settings, ethers like 1-ethoxy-2-methylpropane are often produced by the sulfuric-acid-catalyzed reaction of alcohols. This method involves the S_N2 displacement of water from a protonated ethanol molecule by the oxygen atom of a second ethanol molecule .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-2-methylpropane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions are less common for ethers but can occur under specific conditions.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can produce various substituted ethers .
Aplicaciones Científicas De Investigación
1-Ethoxy-2-methylpropane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its properties make it useful in certain biochemical assays.
Medicine: It is investigated for potential pharmaceutical applications.
Industry: It is used in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism by which 1-ethoxy-2-methylpropane exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound’s oxygen atom can form bonds with other atoms, leading to the formation of new products. The specific pathways depend on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
Diethyl Ether: Another common ether with similar properties but different molecular structure.
Methyl tert-butyl Ether: Used as an octane booster in gasoline.
Ethylene Glycol Dimethyl Ether: Known for its use in various industrial applications .
Uniqueness: 1-Ethoxy-2-methylpropane is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
88029-15-6 |
|---|---|
Fórmula molecular |
C6H14OZn |
Peso molecular |
167.6 g/mol |
Nombre IUPAC |
1-ethoxy-2-methylpropane;zinc |
InChI |
InChI=1S/C6H14O.Zn/c1-4-7-5-6(2)3;/h6H,4-5H2,1-3H3; |
Clave InChI |
MMVOUMMBUZYEOE-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C)C.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


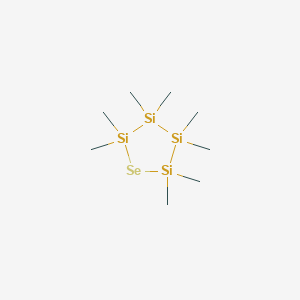

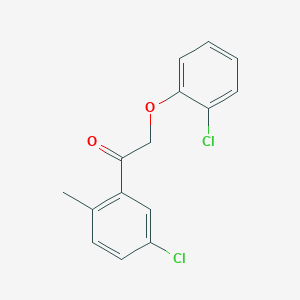
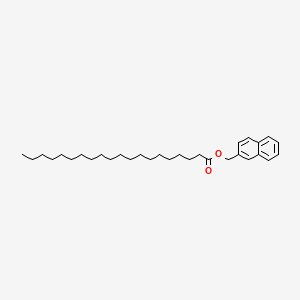
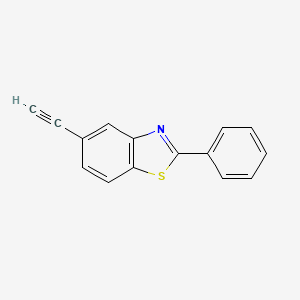
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
